molecular formula C19H15N3S B7469619 (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine

(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine

Cat. No. B7469619
M. Wt: 317.4 g/mol
InChI Key: FVIAQILFHHNFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine, also known as PTMA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. PTMA belongs to the class of quinazoline derivatives and has a molecular weight of 357.47 g/mol.

Mechanism of Action

The exact mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is not fully understood. However, studies have suggested that (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also modulate the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The neuroprotective effects of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may be due to its ability to reduce oxidative stress, inflammation, and neuronal apoptosis.
Biochemical and Physiological Effects:
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to determine the long-term safety of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine and its metabolites. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also interact with other drugs and chemicals, and its pharmacokinetic properties need to be investigated.

Advantages and Limitations for Lab Experiments

(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These limitations can be addressed by developing novel formulations and delivery systems for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine.

Future Directions

There are several future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research. One direction is to optimize the synthesis method and develop novel derivatives of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine with improved pharmacological properties. Another direction is to investigate the potential of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine for combination therapy with other anti-cancer drugs or neuroprotective agents. Furthermore, the mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine needs to be elucidated further to identify potential targets for drug development. Finally, the safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, further studies are needed to determine the long-term safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research include optimizing the synthesis method, investigating its potential for combination therapy, identifying potential targets for drug development, and evaluating its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine involves a multi-step process that starts with the reaction of 2-aminobenzophenone and thiophene-2-carbaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with ammonium acetate and a reducing agent to yield (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The yield of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Scientific Research Applications

(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and neurological disorders. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has also been reported to have neuroprotective effects and can enhance cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIAQILFHHNFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.